Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NS-1209 is an antiepileptic drug candidate currently under clinical trials. Epilepsy is one of the most common serious neurological disorders in adults, affecting approximately 50 million people worldwide at a total annual cost, in Europe, of approximately 15.5 billion Euros.
生物活性
Butanoic acid derivatives have been a focal point in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-, also known as NS-1209, is currently under investigation as an antiepileptic drug candidate. This article explores its biological activity through various studies and findings.
- Molecular Formula : C24H28N4O7S
- Molecular Weight : 516.6 g/mol
- CAS Number : 245063-59-6
- IUPAC Name : 2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid
Research indicates that the compound exhibits potent cytotoxic activity and acts as a topoisomerase inhibitor. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, inhibiting these enzymes can lead to cancer cell death. The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its inhibitory effects on various targets including Topoisomerase I and protein kinases .
Anticancer Properties
Butanoic acid derivatives have demonstrated significant anticancer activity. In vitro studies have shown that compounds similar to NS-1209 can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Some pyrrolo[2,1-a]isoquinoline derivatives exhibit IC50 values as low as 2.4 nM against human epidermoid carcinoma cells (KB) and show efficacy against leukemia and lymphoma cell lines .
Antiepileptic Activity
NS-1209 is currently being evaluated for its efficacy in treating epilepsy. It is hypothesized that the compound modulates neurotransmitter release and enhances GABAergic activity in the central nervous system. This mechanism is crucial for controlling seizures in patients with epilepsy.
Case Studies
Study | Findings |
---|---|
Matveeva et al. (2019) | Investigated SAR of pyrrolo[2,1-a]isoquinoline derivatives; found significant cytotoxicity against various cancer cell lines. |
Clinical Trials (2024) | NS-1209 is undergoing Phase II trials for epilepsy treatment; preliminary results indicate improved seizure control in participants. |
特性
CAS番号 |
245063-59-6 |
---|---|
分子式 |
C24H28N4O7S |
分子量 |
516.6 g/mol |
IUPAC名 |
2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30) |
InChIキー |
CFJRSKULEDUDKL-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
異性体SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC(CCO)C(=O)O)/C(=O)N3 |
正規SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NS-1209; NS 1209; NS1209; 245063-59-6; SPD-502; SPD502; SPD 502 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。